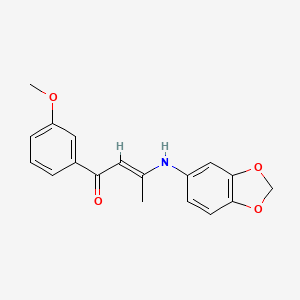
3-ethyl-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as ETM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETM is a thiazolidinedione derivative that possesses anti-inflammatory, antioxidant, and antitumor properties.
科学研究应用
ETM has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. ETM also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, ETM has been found to possess antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
作用机制
The mechanism of action of ETM is not fully understood, but it is believed to involve the modulation of various signaling pathways. ETM has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. ETM also activates the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress. Additionally, ETM has been found to modulate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
ETM has been shown to exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. ETM also decreases the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant activity. Furthermore, ETM has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
ETM possesses several advantages for lab experiments. It is easy to synthesize and has a high yield. ETM is also stable under normal laboratory conditions, making it suitable for long-term storage. However, ETM has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation. ETM is also sensitive to light and air, which can affect its stability.
未来方向
ETM has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for ETM research include:
1. Investigating the mechanism of action of ETM in more detail to understand its therapeutic potential better.
2. Studying the pharmacokinetics and pharmacodynamics of ETM to determine its optimal dosage and administration route.
3. Exploring the potential of ETM as a chemopreventive agent for various types of cancer.
4. Investigating the potential of ETM in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Studying the potential of ETM in treating inflammatory bowel disease.
Conclusion:
In conclusion, ETM is a compound with significant potential for therapeutic applications. Its anti-inflammatory, antioxidant, and antitumor properties make it a promising candidate for the treatment of various diseases. The synthesis of ETM is relatively simple, and it has been extensively studied in preclinical studies. However, further research is needed to explore its potential fully.
合成方法
The synthesis of ETM involves the reaction of 3-ethylrhodanine with 3-thienylaldehyde in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of ETM. The yield of ETM can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
属性
IUPAC Name |
(5E)-3-ethyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-2-11-9(12)8(15-10(11)13)5-7-3-4-14-6-7/h3-6H,2H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQQGYHEXTYGH-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CSC=C2)SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CSC=C2)/SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2-methoxy-4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5318996.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate](/img/structure/B5319002.png)
![(1S*,6R*)-9-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5319007.png)
![3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5319012.png)

![1'-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319021.png)
![1-acetyl-5-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5319024.png)
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5319030.png)
![2-cyclohexyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5319049.png)
![5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319060.png)

![7-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5319078.png)

![N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5319084.png)